molecular formula C34H41N7O6 B13440552 ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate

ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate

Cat. No.: B13440552
M. Wt: 643.7 g/mol
InChI Key: ODWAOSMOSLZPGX-UHFFFAOYSA-N
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Description

Ethyl 3-[[2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its intricate structure, which includes multiple functional groups such as benzimidazole, pyridine, and an ester linkage.

Properties

Molecular Formula

C34H41N7O6

Molecular Weight

643.7 g/mol

IUPAC Name

ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate

InChI

InChI=1S/C34H41N7O6/c1-4-6-7-10-21-47-34(44)38-32(35)24-12-15-26(16-13-24)36-23-29-37-27-22-25(14-17-28(27)39(29)3)33(43)40(20-18-31(42)46-5-2)30-11-8-9-19-41(30)45/h8-9,11-17,19,22,36H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,44)

InChI Key

ODWAOSMOSLZPGX-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=[N+]4[O-])\N

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=[N+]4[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[[2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate involves several steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Ethyl 3-[[2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[[2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but the compound is believed to modulate various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ethyl 3-[[2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its multiple functional groups make it a versatile compound in both research and industrial settings .

Biological Activity

Ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate, commonly referred to as a derivative of dabigatran etexilate, has garnered attention for its biological activity, particularly in the realm of anticoagulation. This compound is characterized by its complex molecular structure, which includes various functional groups that contribute to its pharmacological properties.

  • Molecular Formula : C34H41N7O5
  • Molecular Weight : 627.7 g/mol
  • IUPAC Name : Ethyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Biological Activity

The primary biological activity of this compound is its role as an anticoagulant , functioning as a direct thrombin inhibitor. The mechanism of action involves the competitive and reversible inhibition of thrombin, which is crucial in the coagulation cascade.

Thrombin plays a pivotal role in converting fibrinogen to fibrin, thereby facilitating clot formation. By inhibiting thrombin, ethyl 3-[[2-[[4-(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate effectively prevents thrombus formation, making it a valuable agent in preventing strokes and systemic embolism.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid absorption and conversion into its active form, dabigatran. Studies have shown that after oral administration, the prodrug is hydrolyzed to dabigatran, which exhibits a half-life conducive to once or twice daily dosing.

Clinical Efficacy

  • Stroke Prevention : Clinical trials have demonstrated that dabigatran etexilate significantly reduces the risk of stroke in patients with non-valvular atrial fibrillation compared to warfarin.
  • Safety Profile : The safety profile of dabigatran has been extensively studied, with findings indicating a lower incidence of major bleeding events compared to traditional anticoagulants.

Comparative Studies

StudyPopulationOutcome
RE-LY TrialPatients with atrial fibrillationDabigatran reduced stroke risk by 34% compared to warfarin
RELYABLE StudyElderly patientsSimilar efficacy in stroke prevention, with fewer bleeding complications

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